molecular formula C18H20N8 B2684506 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415524-85-3

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2684506
CAS No.: 2415524-85-3
M. Wt: 348.414
InChI Key: GSJMJSTXVWXDNX-UHFFFAOYSA-N
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Description

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a piperazine ring, and a pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines. The piperazine ring is often introduced via nucleophilic substitution reactions, while the pyrazole ring can be formed through cyclization reactions involving hydrazines and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the cyclopropyl group on the pyrimidine ring. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-cyclopropyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-4-23-26(5-1)18-11-17(21-13-22-18)25-8-6-24(7-9-25)16-10-15(14-2-3-14)19-12-20-16/h1,4-5,10-14H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJMJSTXVWXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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